Cas no 264624-20-6 (4-(2-ethoxyethoxy)benzene-1-sulfonyl chloride)

264624-20-6 structure
Productnaam:4-(2-ethoxyethoxy)benzene-1-sulfonyl chloride
CAS-nummer:264624-20-6
MF:C10H13ClO4S
MW:264.725821256638
CID:4643427
4-(2-ethoxyethoxy)benzene-1-sulfonyl chloride Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-(2-ethoxyethoxy)benzenesulfonyl chloride
- 4-(2-Ethoxyethoxy)Benzene-1-Sulfonyl Chloride
- 4-(2-ethoxyethoxy)benzene-1-sulfonyl chloride
-
- Inchi: 1S/C10H13ClO4S/c1-2-14-7-8-15-9-3-5-10(6-4-9)16(11,12)13/h3-6H,2,7-8H2,1H3
- InChI-sleutel: KJPYBXNRJJZNRP-UHFFFAOYSA-N
- LACHT: C1(S(Cl)(=O)=O)=CC=C(OCCOCC)C=C1
4-(2-ethoxyethoxy)benzene-1-sulfonyl chloride Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-55208-0.5g |
4-(2-ethoxyethoxy)benzene-1-sulfonyl chloride |
264624-20-6 | 94% | 0.5g |
$151.0 | 2023-02-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01055549-1g |
4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride |
264624-20-6 | 95% | 1g |
¥1756.0 | 2023-03-20 | |
Enamine | EN300-55208-0.1g |
4-(2-ethoxyethoxy)benzene-1-sulfonyl chloride |
264624-20-6 | 94% | 0.1g |
$67.0 | 2023-02-10 | |
Enamine | EN300-55208-5.0g |
4-(2-ethoxyethoxy)benzene-1-sulfonyl chloride |
264624-20-6 | 94% | 5.0g |
$556.0 | 2023-02-10 | |
Enamine | EN300-55208-0.25g |
4-(2-ethoxyethoxy)benzene-1-sulfonyl chloride |
264624-20-6 | 94% | 0.25g |
$96.0 | 2023-02-10 | |
Enamine | EN300-55208-1.0g |
4-(2-ethoxyethoxy)benzene-1-sulfonyl chloride |
264624-20-6 | 94% | 1.0g |
$193.0 | 2023-02-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01055549-5g |
4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride |
264624-20-6 | 95% | 5g |
¥5340.0 | 2023-03-20 | |
Enamine | EN300-55208-10.0g |
4-(2-ethoxyethoxy)benzene-1-sulfonyl chloride |
264624-20-6 | 94% | 10.0g |
$825.0 | 2023-02-10 | |
Aaron | AR019Y8U-100mg |
4-(2-ethoxyethoxy)benzene-1-sulfonyl chloride |
264624-20-6 | 94% | 100mg |
$118.00 | 2025-03-29 | |
A2B Chem LLC | AV42802-250mg |
4-(2-ethoxyethoxy)benzene-1-sulfonyl chloride |
264624-20-6 | 94% | 250mg |
$137.00 | 2024-04-20 |
4-(2-ethoxyethoxy)benzene-1-sulfonyl chloride Gerelateerde literatuur
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
264624-20-6 (4-(2-ethoxyethoxy)benzene-1-sulfonyl chloride) Gerelateerde producten
- 207119-82-2(Benzonitrile, 4-(3-furanyl)-)
- 2138370-38-2(2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid)
- 1352514-47-6(3-Bromo-1-propyl-1H-indazole)
- 13957-54-5([4-(trifluoromethoxy)phenyl]hydrazine)
- 899749-19-0(N-(3,5-dichlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 2229154-55-4((5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonyl fluoride)
- 160911-12-6(4,6-Dibromo-3-hydroxyanthranilic acid)
- 1094605-74-9(3-(3,4-dimethoxyphenyl)-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole)
- 1273650-72-8(6-Fluoro-8-methylchroman-4-amine)
- 1052409-40-1(({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide hydroiodide)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:264624-20-6)4-(2-ethoxyethoxy)benzene-1-sulfonyl chloride

Zuiverheid:99%/99%
Hoeveelheid:1g/5g
Prijs ($):212.0/642.0